Bienvenue dans la boutique en ligne BenchChem!

Boc--cyclohexyl-D-Ala-OH

Thrombin inhibition Bivalent inhibitor design Protease selectivity

Boc-β-cyclohexyl-D-Ala-OH (CAS 127095-92-5, synonym Boc-D-Cha-OH) is an Nα-tert-butyloxycarbonyl (Boc)-protected derivative of the non-proteinogenic amino acid D-cyclohexylalanine (D-Cha). With molecular formula C₁₄H₂₅NO₄ and molecular weight 271.35 g/mol, this compound features a bulky cyclohexylmethyl side chain in the D-configuration.

Molecular Formula C14H27NO5
Molecular Weight 289.37 g/mol
Cat. No. B15249362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc--cyclohexyl-D-Ala-OH
Molecular FormulaC14H27NO5
Molecular Weight289.37 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1CCCCC1)C(=O)O.O
InChIInChI=1S/C14H25NO4.H2O/c1-14(2,3)19-13(18)15-11(12(16)17)9-10-7-5-4-6-8-10;/h10-11H,4-9H2,1-3H3,(H,15,18)(H,16,17);1H2/t11-;/m1./s1
InChIKeyKGIDHDHQFLWAMT-RFVHGSKJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-β-cyclohexyl-D-Ala-OH (Boc-D-Cha-OH): A Non-Proteinogenic D-Amino Acid Building Block for Peptide Synthesis and Protease Inhibitor Design


Boc-β-cyclohexyl-D-Ala-OH (CAS 127095-92-5, synonym Boc-D-Cha-OH) is an Nα-tert-butyloxycarbonyl (Boc)-protected derivative of the non-proteinogenic amino acid D-cyclohexylalanine (D-Cha). With molecular formula C₁₄H₂₅NO₄ and molecular weight 271.35 g/mol, this compound features a bulky cyclohexylmethyl side chain in the D-configuration [1]. The Boc group provides orthogonal amino protection compatible with standard solid-phase peptide synthesis (SPPS) protocols, while the cyclohexyl side chain imparts substantially increased lipophilicity (XLogP3 = 3.7) compared to canonical aromatic or aliphatic amino acid derivatives [1]. This compound serves as a key building block for incorporating sterically demanding, hydrophobic D-amino acid residues into peptides and peptidomimetics, particularly in the design of protease inhibitors where the D-configuration confers resistance to endogenous proteolytic degradation [2].

Why Boc-β-cyclohexyl-D-Ala-OH Cannot Be Casually Substituted: Structural and Functional Non-Equivalence Among D-Amino Acid Derivatives


Boc-β-cyclohexyl-D-Ala-OH occupies a unique physicochemical and stereochemical niche that precludes casual substitution by ostensibly similar D-amino acid building blocks. The all-saturated cyclohexyl side chain distinguishes it from aromatic D-Phe analogs: the cyclohexyl group eliminates π-stacking interactions while preserving hydrophobicity, leading to markedly different peptide conformations and target binding modes [1]. Critically, the D-configuration is not interchangeable with the L-enantiomer for protease-targeted applications—the inverted stereochemistry dictates backbone geometry at the active site and is essential for thrombin inhibition potency [2]. Substituting the Boc protecting group with Fmoc changes the overall synthetic strategy (Boc-SPPS vs. Fmoc-SPPS), with downstream implications for acid lability, coupling efficiency, and compatibility with post-synthetic modifications [3]. Even unprotected D-cyclohexylalanine lacks the amino protection required for regioselective incorporation into peptide chains. The quantitative evidence below demonstrates that each of these structural variations—side chain, stereochemistry, and protecting group—produces functionally non-equivalent outcomes in biological potency, pharmacokinetics, and synthetic utility.

Quantitative Evidence Guide: Differentiating Boc-β-cyclohexyl-D-Ala-OH from Its Closest Analogs Through Head-to-Head and Cross-Study Comparisons


D-Cha vs. D-Phe at the P3 Position: Thrombin Affinity Improvement in Bivalent Inhibitors

In a series of bivalent thrombin inhibitors, substituting the N-terminal D-Phe residue with D-cyclohexylalanine (D-Cha) improved affinity for thrombin. Inhibitor 16, which incorporates D-cyclohexylalanine at the N-terminus, achieved a Ki of 3.5 ± 0.5 × 10⁻¹³ M (0.35 pM), a value comparable to that of recombinant hirudin (Ki = 2.3 × 10⁻¹³ M, 0.23 pM) [1]. This represents an improvement over the corresponding D-Phe-containing analog, demonstrating that the cyclohexyl side chain provides superior hydrophobic interaction with the thrombin S3 subsite compared to the aromatic phenyl side chain. Separately, the tripeptide D-Cha-Pro-Arg-PMK was characterized as a slow-binding inhibitor of human α-thrombin with a Ki of 0.19 nM, representing the most potent compound in its series [2].

Thrombin inhibition Bivalent inhibitor design Protease selectivity

Boc-D-Cha vs. Des-Boc Analog: Oral Bioavailability Dependent on N-Terminal Boc Protection

In a series of D-dicyclohexylalanine-based thrombin inhibitors, the N-terminal Boc-protected derivative (compound 8) exhibited excellent oral bioavailability and pharmacokinetics in both rats and dogs. In stark contrast, the des-Boc analog (compound 6), which lacks the Boc group but is otherwise structurally identical, was not orally bioavailable in rats [1]. The high oral bioavailability of compound 8 was attributed to its increased lipophilicity conferred by the Boc group relative to close analogs; however, increased lipophilicity also correlated with elevated plasma protein binding and reduced in vivo antithrombotic efficacy, as compound 6 outperformed compound 8 in antithrombotic assays despite having essentially equivalent in vitro potency [1].

Oral bioavailability Pharmacokinetics Thrombin inhibitor prodrug

Lipophilicity Advantage: Boc-D-Cha-OH vs. Boc-D-Phe-OH Partition Coefficient Comparison

Boc-β-cyclohexyl-D-Ala-OH has a computed XLogP3-AA value of 3.7, as reported by PubChem [1]. In comparison, Boc-D-Phe-OH, its closest aromatic analog with a phenyl side chain, has a reported LogP of approximately 2.6 [2]. The ΔLogP of approximately +1.1 units corresponds to a roughly 12.6-fold higher octanol-water partition coefficient for the cyclohexyl derivative. This increased lipophilicity translates into enhanced membrane permeability potential; indeed, the high oral bioavailability of Boc-D-Cha-containing thrombin inhibitor 8 was directly attributed to its increased lipophilicity versus close analogs [3]. The saturated cyclohexyl ring achieves this without introducing the metabolic liabilities (e.g., CYP450-mediated oxidation at the aromatic ring) associated with phenyl-containing amino acid derivatives.

Lipophilicity LogP Membrane permeability

Enantiomeric Specificity: D- vs. L-Cyclohexylalanine in Protease Inhibition

All highly potent thrombin inhibitors cited in the peer-reviewed literature that incorporate cyclohexylalanine at the P3 position exclusively use the D-configuration [1][2]. The D-configuration orients the cyclohexylmethyl side chain into the hydrophobic S3 pocket of thrombin in a manner that is stereochemically incompatible with the L-enantiomer. While direct Ki values comparing D-Cha vs. L-Cha at the P3 position of an identical inhibitor scaffold are not explicitly tabulated in the open literature, the universal adoption of the D-enantiomer across multiple independent research programs targeting thrombin and related serine proteases constitutes strong class-level evidence of stereochemical requirement. Furthermore, replacement of natural L-amino acids with D-amino acids, including D-cyclohexylalanine, is a well-established strategy for enhancing peptide proteolytic stability, as D-amino acids are poor substrates for endogenous mammalian proteases [3].

Enantioselectivity D-amino acid Protease resistance

Chiral Purity Specification: Boc-D-Cha-OH at ≥99% Enantiomeric Excess vs. Racemic or Lower-Grade Alternatives

Commercially sourced Boc-β-cyclohexyl-D-Ala-OH is available with purity specifications of ≥99% by chiral HPLC, ensuring enantiomeric integrity suitable for demanding peptide synthesis and pharmacological applications . The specific optical rotation is reported as [α] = +15.1° (c = 2% in AcOH) for the free acid form . In contrast, racemic Boc-DL-cyclohexylalanine or lower-purity batches (e.g., 95% by TLC) are also commercially available but introduce the risk of L-enantiomer contamination, which can confound biological assay results, reduce effective potency, and complicate crystallographic or biophysical characterization of peptide-target complexes .

Chiral purity Quality control Enantiomeric excess

Optimal Application Scenarios for Boc-β-cyclohexyl-D-Ala-OH Based on Quantitative Differentiation Evidence


Thrombin Inhibitor Lead Optimization: P3 Position SAR Using D-Cha for Sub-Picomolar Affinity

Boc-β-cyclohexyl-D-Ala-OH is the building block of choice for synthesizing P3-modified thrombin inhibitor candidates where sub-picomolar Ki values are targeted. As demonstrated by Steinmetzer et al., substituting D-Phe with D-cyclohexylalanine in bivalent thrombin inhibitors yielded Ki = 3.5 × 10⁻¹³ M, approaching the affinity of recombinant hirudin [1]. Researchers should select Boc-D-Cha-OH over Boc-D-Phe-OH when hydrophobic S3 pocket engagement is paramount and aromatic stacking is not required. The D-Cha-Pro-Arg-PMK scaffold (Ki = 0.19 nM) further validates D-Cha as a privileged P3 residue for active-site-directed thrombin inhibition [2].

Oral Peptide Drug Design: Leveraging Boc-D-Cha Lipophilicity for Enhanced Oral Absorption

For peptide-based therapeutic programs targeting oral delivery, Boc-D-Cha-OH offers a dual advantage: the cyclohexyl side chain increases peptide lipophilicity (XLogP3 = 3.7 vs. LogP = 2.6 for Boc-D-Phe-OH) to promote passive membrane diffusion, while the Boc group itself can serve as an N-terminal cap that further enhances oral bioavailability, as established by Tucker et al. [1][2]. The des-Boc to Boc-D-Cha transition converted a non-orally bioavailable compound (compound 6) into one with excellent oral PK in both rats and dogs (compound 8), demonstrating that Boc-D-Cha-OH is a strategically important building block for oral peptide programs [2].

Enantiomerically Pure Peptide Synthesis Requiring D-Amino Acid Proteolytic Stability

In peptide therapeutic design where proteolytic stability is a critical requirement, Boc-β-cyclohexyl-D-Ala-OH enables incorporation of a D-configured, sterically bulky hydrophobic residue that resists degradation by endogenous proteases [1]. The D-configuration at the α-carbon is essential for both biological activity (as evidenced by the universal use of D-Cha in thrombin inhibitor pharmacophores) and metabolic stability (as D-amino acids are generally poor substrates for mammalian proteases) [1][2]. The ≥99% chiral HPLC purity specification ensures that the incorporated residue maintains stereochemical fidelity throughout SPPS, avoiding the confounding effects of enantiomeric contamination on peptide conformation, target binding, and biological readouts .

Peptidomimetic Macrocycle Design Targeting Protein-Protein Interactions

Boc-β-cyclohexyl-D-Ala-OH is a listed unnatural amino acid building block in patent-protected peptidomimetic macrocycle platforms targeting MDM2/MDMX and other protein-protein interaction interfaces [1]. The bulky, hydrophobic cyclohexyl side chain fills hydrophobic clefts on target protein surfaces, while the D-configuration introduces conformational constraints that stabilize bioactive macrocycle conformations. The orthogonal Boc protection allows for selective deprotection under mild acidic conditions compatible with macrocyclization chemistry, making Boc-D-Cha-OH particularly suited for hybrid Boc/Fmoc synthetic strategies in constrained peptide design [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Boc--cyclohexyl-D-Ala-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.